molecular formula C12H14O2 B1240479 (2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol

(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol

Cat. No. B1240479
M. Wt: 190.24 g/mol
InChI Key: DTZGSVQZSHOFEV-FIRGKKCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ichthyotherol is a member of oxanes.

Scientific Research Applications

  • Synthesis and Stereochemistry : The compound has been utilized in studies involving the synthesis of secondary amines and bicyclic compounds. For example, secondary amines of the 2,6,6-trimethylbicyclo(3.1.1)heptane series have been synthesized using similar compounds with specific stereochemistry (Kalechits, Kozlov, & Vyalimyaé, 1988).

  • One-step Synthesis of Bioactive Compounds : This compound and its derivatives have been utilized in the one-step synthesis of new bioactive compounds, demonstrating its potential in medicinal chemistry (Bonsignore, Loy, Secci, Secci, & Cottiglia, 1998).

  • Formation of Oxepane Derivatives : Research has shown that the compound is involved in the formation of oxepane derivatives through oxidative ring-opening processes (Nevado, Ferrer, & Echavarren, 2004).

  • Synthesis of Fluorescent Dihydrofuran Derivatives : The compound has been used in the regio- and stereoselective synthesis of fluorescent dihydrofuran derivatives, indicating its significance in the development of new materials with specific optical properties (Funayama, Satoh, & Miura, 2005).

  • Synthesis of N-Propyl-7-oxa-bicyclo Derivatives : The compound's derivatives have been synthesized and characterized, showing its application in the structural study of bioactive molecules (Li & Liang, 2013).

  • Chirality Transfer in Anionic Oxy-Cope Rearrangements : Studies have also explored the relevance of this compound's stereochemistry in chirality transfer during certain rearrangement reactions (Paquette & Maynard, 1992).

  • Ring Opening Metathesis Polymerization : This compound is also relevant in the synthesis of precursors for ring opening metathesis polymerization, a critical process in polymer chemistry (Schueller, Manning, & Kiessling, 1996).

  • Synthesis of Carbohydrate-like Chiral Synthons : It has been used in the synthesis of N-trifluoroacetyl derivatives of various carbohydrate-like chiral synthons, underscoring its versatility in organic synthesis (Fronza, Fuganti, Grasselli, & Pedrocchi-Fantoni, 1985).

properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol

InChI

InChI=1S/C12H14O2/c1-2-3-4-5-6-9-12-11(13)8-7-10-14-12/h6,9,11-13H,7-8,10H2,1H3/b9-6+/t11-,12+/m1/s1

InChI Key

DTZGSVQZSHOFEV-FIRGKKCLSA-N

Isomeric SMILES

CC#CC#C/C=C/[C@H]1[C@@H](CCCO1)O

SMILES

CC#CC#CC=CC1C(CCCO1)O

Canonical SMILES

CC#CC#CC=CC1C(CCCO1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol
Reactant of Route 2
(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol
Reactant of Route 3
(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol
Reactant of Route 4
(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol
Reactant of Route 5
(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol
Reactant of Route 6
(2S,3R)-2-[(E)-hept-1-en-3,5-diynyl]oxan-3-ol

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